Superior HIPK2 Potency of Protein Kinase Inhibitor 1 vs. Alternative tBID
Protein kinase inhibitor 1 demonstrates significantly higher potency against HIPK2 compared to the alternative selective inhibitor tBID. The compound exhibits a 4.5-fold lower IC50 for inhibiting HIPK2 activity [1] .
| Evidence Dimension | In vitro biochemical potency (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | tBID: 330 nM (0.33 µM) |
| Quantified Difference | 4.5-fold higher potency |
| Conditions | In vitro kinase activity assay (SelectScreen® kinase profiling assay for target compound; standard biochemical assay for comparator). |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects that arise from using a less potent inhibitor at higher doses.
- [1] Miduturu, C. V., et al. (2011). High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors. Chemistry & Biology, 18(7), 868–879. View Source
